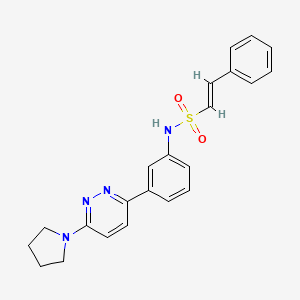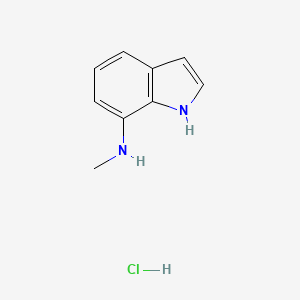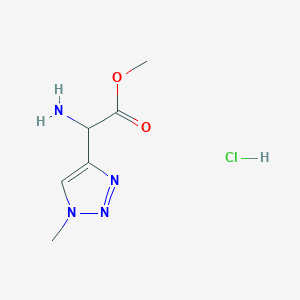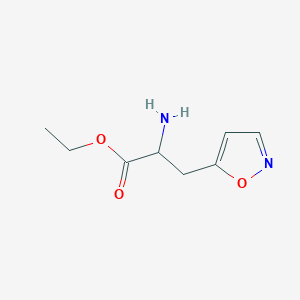![molecular formula C23H19FN4O2 B2741924 N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide CAS No. 921867-26-7](/img/structure/B2741924.png)
N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide” is a pyridopyrimidine derivative . Pyridopyrimidines are a class of fused heterocyclic systems that have shown a wide range of biological activity . They are of great interest due to their potential in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves several steps. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular formula of the compound is C22H16FN5O4 . It has an average mass of 433.392 Da and a monoisotopic mass of 433.118988 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidine derivatives include condensation, cyclization, and elimination reactions . For example, the cyclization to pyrido[2,3-d]pyrimidin-5-one is accompanied by the elimination of N,N-dimethylpropionamide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.42 and a molecular formula of C21H21FN4O2 . It has a logP value of 3.2225, a logD value of 3.0426, and a logSw value of -3.5876 . It has 6 hydrogen bond acceptors .科学的研究の応用
Imaging Agents for Neurodegenerative Disorders
Compounds with structural similarities to N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide have been synthesized and evaluated for their potential in imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds, including fluoroethoxy and fluoropropoxy substituted derivatives, showed high in vitro affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs). Their biodistribution studies in rats suggest their potential application in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Antifungal Activity
Derivatives of pyrimidine, such as 2-benzoyl pyrimidine, have shown significant antifungal activity. The introduction of certain substituents, such as fluoride, to the benzene ring and pyrimidine ring has been found to maintain or enhance the fungicidal activity against specific targets, like cucumber powdery mildew. This highlights the potential of structurally related compounds in developing new antifungal agents (Lü et al., 2015).
Cognitive Dysfunction Treatment
Novel pyrazolo[1,5-a]pyrimidines, closely related in structure to this compound, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker for neuroinflammatory processes. Derivatives showing subnanomolar affinity for TSPO suggest their utility as PET-radiotracers for in vivo imaging of neuroinflammation, presenting an avenue for the early detection and treatment of cognitive dysfunctions associated with neurodegenerative diseases (Damont et al., 2015).
将来の方向性
Pyridopyrimidines, including the compound , have shown therapeutic interest and have been the subject of numerous publications, studies, and clinical trials . They are being studied for their potential in the development of new therapies . Future research will likely continue to explore their therapeutic potential and improve their synthesis methods .
特性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c1-13-6-7-16(11-14(13)2)22(29)27-20-12-17(8-9-19(20)24)28-15(3)26-21-18(23(28)30)5-4-10-25-21/h4-12H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQMJLFFONOBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2741845.png)
![3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2741846.png)


![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2741850.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2741851.png)



![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2741858.png)


![1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2741863.png)